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Executive Summary
D-psicose, a rare sugar and C-3 epimer of D-fructose, is emerging as a significant modulator of

metabolic pathways with promising therapeutic potential.[1][2][3] This technical guide provides

a comprehensive analysis of the biological roles of D-psicose, focusing on its impact on

carbohydrate and lipid metabolism. With near-zero caloric value and a sweetness comparable

to sucrose, D-psicose presents a unique profile for applications in functional foods and

pharmaceuticals.[4][5][6][7][8] This document synthesizes current research findings, presenting

quantitative data, detailed experimental methodologies, and visual representations of key

signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction to D-psicose (D-allulose)
D-psicose, also known as D-allulose, is a monosaccharide found in small quantities in natural

products such as wheat and certain fruits.[2][3][4][9] Its structural difference from D-fructose at

the third carbon atom results in it being poorly metabolized by the human body, thus

contributing negligible calories.[4][5][6][7][8] The U.S. Food and Drug Administration has

designated D-psicose as Generally Recognized as Safe (GRAS), paving the way for its use in

various food and beverage applications.[3][10]
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D-psicose exerts significant influence over glucose homeostasis through multiple mechanisms,

primarily targeting intestinal absorption and hepatic glucose processing.

Inhibition of Intestinal α-Glucosidases
A key antihyperglycemic action of D-psicose is its ability to competitively inhibit intestinal α-

glucosidase enzymes, including sucrase and maltase.[11][12] This inhibition delays the

digestion of complex carbohydrates, leading to a blunted postprandial glucose response.[11]

[12]

Regulation of Hepatic Glucose Uptake and Metabolism
In the liver, D-psicose has been shown to enhance glucose uptake by promoting the

translocation of glucokinase from the nucleus to the cytoplasm.[13][14] This enzymatic

relocation increases the rate of glucose phosphorylation to glucose-6-phosphate, the initial and

rate-limiting step for both glycolysis and glycogen synthesis, thereby lowering blood glucose

levels.[13][14]

Impact on Lipid Metabolism
D-psicose has demonstrated potent effects on lipid metabolism, contributing to its observed

anti-obesity and anti-hyperlipidemic properties in preclinical models.

Suppression of Hepatic Lipogenesis
Studies have consistently shown that D-psicose administration leads to a significant reduction

in the activity of key lipogenic enzymes in the liver, such as fatty acid synthase (FAS) and

glucose-6-phosphate dehydrogenase.[15][16] This enzymatic suppression results in decreased

de novo synthesis of fatty acids.[15][16]

Transcriptional Regulation of Lipid Metabolism
The effects of D-psicose on lipid metabolism are underpinned by its ability to modulate the

expression of critical transcription factors. It has been shown to downregulate the expression of

sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream target, acetyl-CoA

carboxylase α (ACCα), both pivotal for fatty acid synthesis.[10][17][18] In contrast, D-psicose

upregulates the expression of genes involved in fatty acid oxidation, including peroxisome

proliferator-activated receptor α (PPARα) and hormone-sensitive lipase (HSL).[10][17][18]
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Activation of AMP-Activated Protein Kinase (AMPK)
A central mechanism in the metabolic regulation by D-psicose is the activation of AMP-

activated protein kinase (AMPK), a cellular energy sensor.[10][17][18][19] Upon activation,

AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This

relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby facilitating

the transport of fatty acids into the mitochondria for β-oxidation.[10][17][18]

Quantitative Data Summary
The following tables provide a consolidated view of the quantitative effects of D-psicose on

various metabolic parameters as reported in the scientific literature.

Table 1: Effects of D-psicose on Glycemic Control

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/328835384_Anti-Obesity_Potential_of_Rare_Sugar_D-psicose_by_Regulating_Lipid_Metabolism_in_Rats
https://pubs.rsc.org/en/content/articlelanding/2019/fo/c8fo01089g
https://www.researchgate.net/publication/375958978_Effects_of_Low_Calorie_Sweetener_D-psicose_on_Lipid_Metabolism_in_Rats
https://www.researchgate.net/publication/23562474_Novel_D-Xylose_Derivatives_Stimulate_Muscle_Glucose_Uptake_by_Activating_AMP-Activated_Protein_Kinase_alpha
https://www.researchgate.net/publication/328835384_Anti-Obesity_Potential_of_Rare_Sugar_D-psicose_by_Regulating_Lipid_Metabolism_in_Rats
https://pubs.rsc.org/en/content/articlelanding/2019/fo/c8fo01089g
https://www.researchgate.net/publication/375958978_Effects_of_Low_Calorie_Sweetener_D-psicose_on_Lipid_Metabolism_in_Rats
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2502633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Species/Mo
del

Dosage Duration Outcome
Reference(s
)

Blood

Glucose

C57BL/6J

db/db mice

200 mg/kg

BW
28 days

Maintained at

276-305

mg/dL versus

a 2-fold

increase in

the control

group

[20]

Glucose

Tolerance

C57BL/6J

db/db mice

200 mg/kg

BW
28 days

Significantly

improved

glucose

tolerance and

reduced AUC

for glucose

[20]

Postprandial

Plasma

Glucose

Healthy

Humans

5 g with

confectionery
Single Dose

Significantly

lower

increase in

blood glucose

compared to

D-fructose

[21][22]

Post-

Carbohydrate

Load Plasma

Glucose

Wistar Rats

0.2 g/kg with

sucrose or

maltose

Single Dose

Significantly

inhibited the

increase in

plasma

glucose

[11]

Table 2: Effects of D-psicose on Body Weight and Lipid Metabolism
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Parameter
Species/Mo
del

Dosage Duration Outcome
Reference(s
)

Body Weight
Sprague-

Dawley Rats
3% in diet 4 weeks

389 ± 3 g in

the D-psicose

group versus

426 ± 6 g in

the control

group

[1]

Abdominal

Adipose

Tissue

Weight

Wistar Rats 5% in diet 28 days

Significantly

lower

compared to

rats fed D-

fructose and

D-glucose

diets

[15]

Hepatic

Triglyceride

Levels

C57BL/6J

db/db mice

200 mg/kg

BW
28 days

Reduced by

37.88%

compared to

the diabetes

control group

[20]

Hepatic Total

Cholesterol

Levels

C57BL/6J

db/db mice

200 mg/kg

BW
28 days

Reduced by

62.89%

compared to

the diabetes

control group

[20]

Fatty Acid

Synthase

Activity

Wistar Rats 5% in diet 28 days

Significantly

lower than in

rats fed D-

fructose and

D-glucose

diets

[16]

Glucose-6-

Phosphate

Wistar Rats 5% in diet 28 days Significantly

lower than in

rats fed D-

[16]
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Dehydrogena

se Activity

fructose and

D-glucose

diets

Key Experimental Protocols
This section outlines the methodologies employed in pivotal studies investigating the metabolic

effects of D-psicose.

Animal Models of Metabolic Disease
Model: C57BL/6J db/db mice, a genetic model of type 2 diabetes, were used to assess the

effects of D-psicose on hyperglycemia and dyslipidemia.[20]

Protocol: Mice were orally supplemented with 200 mg/kg body weight of D-psicose daily for

28 days. Control groups received D-glucose, D-fructose, or water. Blood glucose was

monitored regularly, and at the end of the study, plasma and hepatic lipid profiles were

analyzed.[20]

Investigation of Lipogenesis and Fatty Acid Oxidation
Model: Male Wistar or Sprague-Dawley rats were fed diets containing D-psicose to evaluate

its impact on lipid metabolism.[1][15][16]

Protocol: Rats were fed experimental diets containing 3% or 5% D-psicose for 4 to 28 days.

[1][15][16] At the conclusion of the feeding period, liver and adipose tissues were collected.

The activities of lipogenic enzymes (e.g., fatty acid synthase, glucose-6-phosphate

dehydrogenase) were measured spectrophotometrically. Gene expression of key regulatory

proteins (e.g., SREBP-1c, PPARα) was quantified using real-time PCR.[1][17][18]

In Vitro α-Glucosidase Inhibition Assay
Enzyme Source: A crude enzyme solution containing α-glucosidases was prepared from the

small intestine of rats.[11]

Protocol: The enzyme solution was incubated with a carbohydrate substrate (sucrose or

maltose) in the presence of varying concentrations of D-psicose. The reaction was stopped,
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and the amount of glucose produced was quantified using a glucose oxidase-peroxidase

method. The inhibitory activity of D-psicose was determined by comparing the rate of

glucose formation with and without the inhibitor.[11]

Core Signaling Pathways and Mechanisms
The metabolic actions of D-psicose are orchestrated through the modulation of several

interconnected signaling pathways.

AMPK Signaling Cascade
D-psicose activates the AMPK pathway, a master regulator of cellular energy homeostasis,

thereby promoting a shift from anabolic to catabolic processes.
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Caption: D-psicose-mediated activation of the AMPK signaling pathway.

SREBP-1c-Mediated Lipogenesis
D-psicose suppresses the SREBP-1c signaling pathway, leading to a coordinated

downregulation of genes involved in fatty acid and cholesterol synthesis.
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Caption: D-psicose-mediated suppression of the SREBP-1c signaling pathway.

p38-MAPK Inflammatory Pathway
In endothelial cells, D-psicose has been shown to mitigate high-glucose-induced inflammation

by inhibiting the p38 mitogen-activated protein kinase (p38-MAPK) pathway, thereby reducing

the expression of the pro-inflammatory chemokine MCP-1.[23]
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Caption: D-psicose-mediated inhibition of the p38-MAPK inflammatory pathway.

Implications for Drug Development and Future
Research
The multifaceted metabolic effects of D-psicose position it as a compelling candidate for further

investigation in the context of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver

disease. Its favorable safety profile and palatable sweetness also make it an attractive sugar

substitute for at-risk populations. Future research should focus on long-term human clinical

trials to confirm the preclinical findings and to establish optimal dosing for therapeutic efficacy.

Further elucidation of its molecular targets and downstream signaling effects will also be crucial

for its potential development as a standalone or adjunct therapy for metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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